RS2 can be sourced from a variety of foods, including:
Resistant starch is classified into four main types based on its source and digestibility:
The production of RS2 involves maintaining the integrity of the starch granules during processing. Techniques such as low-temperature drying or freeze-drying are often employed to preserve the native structure.
The molecular structure of resistant starch type 2 consists primarily of amylose and amylopectin, which are polysaccharides made up of glucose units. The compact structure of RS2 granules is characterized by:
The chemical formula for resistant starch type 2 varies depending on its source but generally consists of repeating glucose units linked by α(1→4) glycosidic bonds.
In the human digestive system, resistant starch type 2 undergoes fermentation by gut microbiota rather than hydrolysis by digestive enzymes. This fermentation process produces short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which have various health benefits.
The fermentation process involves several steps:
The mechanism of action for resistant starch type 2 involves its role as a prebiotic fiber:
Research indicates that diets high in resistant starch can lead to improved glycemic control and enhanced satiety, contributing to weight management strategies.
Resistant starch type 2 has several applications in nutrition and health:
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